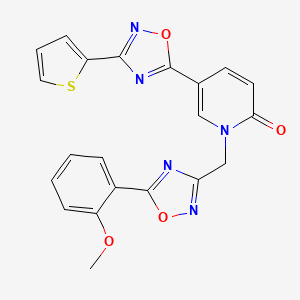

1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Description

This compound features a pyridin-2(1H)-one core substituted with two distinct 1,2,4-oxadiazole moieties. The first oxadiazole ring is linked via a methyl group to a 2-methoxyphenyl substituent, while the second oxadiazole is directly attached to a thiophen-2-yl group. This dual-oxadiazole architecture is rare in literature and likely imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or materials science. Synthesis of such compounds typically involves cycloaddition reactions or multi-step alkylation strategies, as seen in analogous 1,2,4-oxadiazole derivatives .

Properties

IUPAC Name |

1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O4S/c1-28-15-6-3-2-5-14(15)21-22-17(24-30-21)12-26-11-13(8-9-18(26)27)20-23-19(25-29-20)16-7-4-10-31-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGMAGBTKDBCIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic molecule that belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 372.42 g/mol. The structure features multiple functional groups that contribute to its biological activity:

- Oxadiazole rings : These heterocycles are crucial for biological interactions.

- Pyridinone moiety : Known for enhancing pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole structures exhibit a wide range of biological activities:

- Anticancer Activity : Oxadiazole derivatives have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : These compounds often demonstrate activity against bacteria and fungi, making them potential candidates for treating infections.

- Anti-inflammatory Effects : Some oxadiazoles have been reported to reduce inflammation in vitro and in vivo.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Many oxadiazole derivatives inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to metabolism and inflammation.

Anticancer Studies

A study published in PMC highlighted the anticancer potential of oxadiazole derivatives. The compound exhibited significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

Research has demonstrated that similar oxadiazole compounds possess antimicrobial properties. For instance, a derivative showed effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For example, studies have shown that oxadiazoles can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Oxadiazoles are known for their efficacy against a range of bacterial and fungal pathogens. Preliminary studies have demonstrated that derivatives similar to the one can inhibit the growth of resistant strains of bacteria, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Recent investigations into oxadiazole compounds have revealed anti-inflammatory properties. The compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Photovoltaic Devices

The unique electronic properties of the compound make it suitable for use in organic photovoltaic devices. Its ability to facilitate charge transport can enhance the efficiency of solar cells. Studies have shown that incorporating oxadiazole derivatives into the active layer of solar cells improves their performance due to better charge separation and transport .

Light Emitting Diodes (LEDs)

The compound's luminescent properties are being explored for applications in organic LEDs. Research indicates that compounds with oxadiazole moieties can emit light efficiently when excited, making them suitable candidates for use in display technologies and lighting solutions.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules from published studies:

*Calculated based on molecular formula.

Key Structural and Functional Insights :

Oxadiazole vs. Oxazole vs. Tetrazole :

- The target compound’s 1,2,4-oxadiazole rings offer greater thermal stability compared to 1,2-oxazoles (e.g., ) due to aromaticity and resonance stabilization. However, tetrazole-containing analogs (e.g., ) exhibit superior metabolic resistance in biological systems.

Substituent Effects :

- The thiophen-2-yl group in the target compound enhances π-π stacking interactions, which are absent in analogs with purely aliphatic or phenyl substituents (e.g., ).

- The 2-methoxyphenyl group increases lipophilicity (logP ~3.5 estimated), making the compound more membrane-permeable than derivatives with polar groups like nitrophenyl (logP ~2.8 in ).

Synthetic Complexity :

- The target compound requires multi-step synthesis, including cycloaddition for oxadiazole formation and alkylation for methyl linkage, similar to methods in . In contrast, tetrazole derivatives (e.g., ) are synthesized via thiol-alkylation, which is less labor-intensive.

Thiophene-containing analogs (e.g., ) are often explored as kinase inhibitors due to their planar structure.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be ensured?

Answer:

The synthesis typically involves cyclocondensation and alkylation steps. A validated approach for analogous oxadiazole derivatives includes:

Cyclocondensation : Reacting a carbohydrazide intermediate with phosphorous oxychloride (POCl₃) to form the oxadiazole core .

Alkylation : Using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles to functionalize the pyridinone ring .

Purity Assurance :

- Monitor reactions via TLC (silica gel, chloroform:methanol 9:1).

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

- Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign proton environments (e.g., pyridinone C=O at ~165 ppm, oxadiazole C=N at ~160 ppm) .

- FTIR : Confirm functional groups (C=O stretch ~1670 cm⁻¹, C=N ~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₅N₅O₃S: 406.0967) .

Basic: What preliminary biological activity data exist for this compound?

Answer:

Analogous 1,2,4-oxadiazole derivatives exhibit antimicrobial activity . For example:

| Substituent on Oxadiazole | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|

| 2-Methoxyphenyl | 8.0 | 16.0 |

| Thiophen-2-yl | 4.0 | 8.0 |

| Data adapted from antimicrobial screening of structurally similar compounds . |

Advanced: How can conflicting bioactivity data between in vitro and cellular assays be resolved?

Answer:

Discrepancies often arise from solubility or metabolic stability . Mitigation strategies:

Solubility Optimization : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity .

Metabolic Profiling : Conduct LC-MS/MS to identify degradation products in cell media .

Parallel Artificial Membrane Permeability Assay (PAMPA) : Assess passive diffusion (logP >3 may indicate poor aqueous solubility) .

Advanced: What reaction conditions optimize the alkylation step for higher yields?

Answer:

Key parameters for alkylation (e.g., attaching the oxadiazole-methyl group):

- Solvent : Anhydrous DMF or acetonitrile (minimizes hydrolysis).

- Base : K₂CO₃ (2.5 equiv) at 60–80°C for 6–8 hours .

- Catalyst : Add 0.1 equiv KI to enhance nucleophilicity.

Typical yields improve from 55% to 75% under these conditions .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Focus on oxadiazole substituents and pyridinone modifications :

Variation of Aryl Groups : Synthesize analogs with substituted phenyl/thiophene rings (e.g., electron-withdrawing groups like -NO₂ or -CF₃) .

Pyridinone Modifications : Introduce methyl/ethyl groups at the 3-position to assess steric effects.

Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., bacterial FabI inhibition) vs. whole-cell assays .

Advanced: What computational methods support mechanistic studies of its bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., S. aureus enoyl-ACP reductase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How to address poor solubility in pharmacological assays?

Answer:

- Co-solvent Systems : Use 10% β-cyclodextrin in PBS (pH 7.4) .

- Nanoformulation : Prepare liposomal suspensions (70 nm particles via sonication) to enhance bioavailability .

- Salt Formation : Screen with HCl or sodium salts to improve aqueous solubility .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via HPLC .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor by TGA/DSC .

- Light Sensitivity : Expose to UV (365 nm) for 48h; check isomerization via NMR .

Advanced: How to resolve ambiguities in NMR assignments for complex protons?

Answer:

- 2D NMR : Use HSQC to correlate ¹H/¹³C signals (e.g., distinguish pyridinone C=O from oxadiazole C=N) .

- NOESY : Identify spatial proximity between the oxadiazole-methyl group and pyridinone protons .

- DEPT-135 : Differentiate CH₃/CH₂ groups in alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.